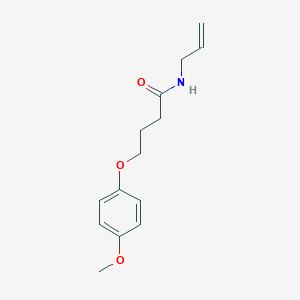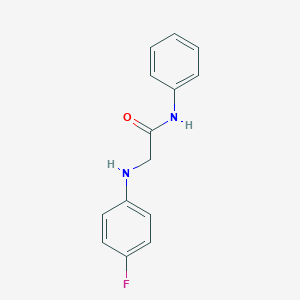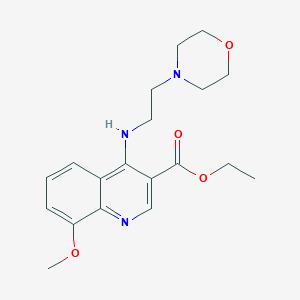
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile, also known as Boc-4-O-CN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target cells. For example, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of the proteasome, a complex protein-degrading machinery that plays a crucial role in cancer cell survival. Moreover, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been found to bind to the bacterial cell wall, leading to the disruption of cell membrane integrity and ultimately cell death.
Biochemical and Physiological Effects:
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit a range of biochemical and physiological effects depending on the target cells and the concentration of the compound. In cancer cells, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In bacteria, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been shown to disrupt the cell membrane, leading to the leakage of intracellular components and ultimately cell death. Moreover, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been found to exhibit low toxicity towards normal cells, making it a potential candidate for the development of new drugs with minimal side effects.
実験室実験の利点と制限
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity towards normal cells. Moreover, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been found to exhibit good solubility in a wide range of solvents, making it easy to handle and manipulate in the lab. However, one of the limitations of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research on 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile. One of the areas of interest is the development of new drugs based on 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile for the treatment of cancer and infectious diseases. Another area of interest is the synthesis of new organic materials with unique properties using 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile as a building block. Moreover, further studies are needed to elucidate the mechanism of action of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile and its potential applications in other fields such as catalysis and sensors.
Conclusion:
In conclusion, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile involves the reaction of 4-morpholinyl-1,3-oxazole-5-carboxylic acid with 4-butylcyclohexylamine in the presence of a coupling agent and a catalyst. 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in drug discovery, material science, and organic synthesis. Its mechanism of action involves the inhibition of specific enzymes or receptors in the target cells. 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity towards normal cells. There are several future directions for the research on 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile, including the development of new drugs and organic materials, and further studies on its mechanism of action.
合成法
The synthesis of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile involves the reaction of 4-morpholinyl-1,3-oxazole-5-carboxylic acid with 4-butylcyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under reflux conditions in a suitable solvent such as dichloromethane or dimethylformamide (DMF). The resulting product is purified by column chromatography or recrystallization to obtain pure 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile.
科学的研究の応用
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in various fields such as drug discovery, material science, and organic synthesis. In drug discovery, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit potent anticancer activity by inhibiting the proliferation of cancer cells. Moreover, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. In material science, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been used as a building block for the synthesis of novel organic materials with unique properties. In organic synthesis, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been used as a versatile precursor for the synthesis of a wide range of compounds.
特性
製品名 |
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile |
|---|---|
分子式 |
C18H27N3O2 |
分子量 |
317.4 g/mol |
IUPAC名 |
2-(4-butylcyclohexyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H27N3O2/c1-2-3-4-14-5-7-15(8-6-14)17-20-16(13-19)18(23-17)21-9-11-22-12-10-21/h14-15H,2-12H2,1H3 |
InChIキー |
DIWSXJRMGWEAPK-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C2=NC(=C(O2)N3CCOCC3)C#N |
正規SMILES |
CCCCC1CCC(CC1)C2=NC(=C(O2)N3CCOCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)

![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)
![5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)

![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)